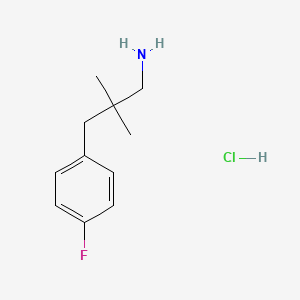

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Description

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a fluorinated organic compound with a branched aliphatic amine structure. The molecule features a 4-fluorophenyl group attached to a propane backbone, where the second carbon is substituted with two methyl groups, and the first carbon is bonded to an amine group, which is protonated as a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents, making it relevant for pharmaceutical and materials science applications .

The compound is commercially available for research purposes, with suppliers like CymitQuimica offering it at varying scales (50 mg to 500 mg) .

Properties

IUPAC Name |

3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTNBLCYZNZRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439897-98-9 | |

| Record name | Benzenepropanamine, 4-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 217.71 g/mol

- CAS Number : 1439897-98-9

- Physical State : White solid

- Chemical Structure : The presence of a fluorine atom on the phenyl ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines. The fluorine substitution enhances binding affinity to specific receptors, potentially leading to increased efficacy in therapeutic applications.

1. Antidepressant Properties

Research has indicated that compounds similar to 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride may exhibit antidepressant effects. Studies suggest that such compounds can modulate serotonin and norepinephrine levels in the brain, which are critical in managing mood disorders.

2. Stimulant Effects

Similar to other phenylpropylamines, this compound may possess stimulant properties. It is hypothesized that it could enhance alertness and energy levels by increasing dopaminergic activity in the central nervous system.

3. Potential Neuroprotective Effects

Preliminary studies indicate that this compound might have neuroprotective effects against certain neurodegenerative conditions. Its ability to cross the blood-brain barrier and interact with neuronal pathways makes it a candidate for further investigation in neuroprotection.

Case Studies

A number of studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry indicated that compounds with similar structures showed significant antidepressant-like effects in animal models, suggesting a potential for clinical applications .

- Neurotransmitter Interaction : Research highlighted in ACS Publications demonstrated that related compounds could significantly increase serotonin levels, further supporting their potential use as antidepressants .

Data Table: Summary of Biological Activities

Safety and Toxicology

While the biological activities are promising, safety data regarding 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride remains limited. The available safety data sheets indicate no significant hazards under normal handling conditions; however, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of phenylpropylamines, characterized by a fluorine atom on the phenyl ring. The fluorine substitution is significant as it can enhance the compound's biological activity and pharmacokinetics.

Medicinal Chemistry

- Antidepressant Properties : Studies have indicated that compounds similar to 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride exhibit antidepressant-like effects. These effects are often linked to modulation of serotonin and norepinephrine pathways, making them potential candidates for treating depression.

- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Receptor Interaction : The compound acts as a ligand for neurotransmitter receptors, influencing neurotransmission dynamics. Its interaction with specific molecular targets can lead to significant biological effects.

- Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Synthesis and Chemical Reactions

- The synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the condensation of 4-fluorobenzaldehyde with 2,2-dimethylpropan-1-amine followed by reduction to yield the amine product, which is then converted to its hydrochloride salt.

Comparative Efficacy

A comparative analysis with other phenylpropylamines has been conducted to evaluate the efficacy and biological activity of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride | Receptor agonist/inhibitor | Antidepressant-like effects |

| 3-(Phenyl)-2,2-dimethylpropan-1-amine hydrochloride | Non-selective receptor interaction | Limited antidepressant effects |

| Other related compounds | Varies | Various pharmacological activities |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Depression

In an animal model study, administration of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride led to significant reductions in depressive behaviors compared to control groups. The observed effects were attributed to increased serotonin levels in the brain.

Neuroprotective Effects

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in treating various neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride with structurally related fluorinated amines, highlighting key differences in molecular properties, synthesis, and applications:

Structural and Functional Insights

Amine Position and Branching: The target compound’s primary amine (propan-1-amine) contrasts with tertiary amines in analogs like 2-(4-Fluorophenyl)propan-2-amine hydrochloride (). This difference impacts bioavailability and receptor binding; tertiary amines often exhibit enhanced lipophilicity and blood-brain barrier penetration .

Fluorophenyl Group :

- The 4-fluorophenyl moiety is a common pharmacophore in CNS-active drugs (e.g., Paroxetine in ). Fluorination enhances metabolic stability and modulates electronic effects, influencing binding affinity to targets like serotonin transporters .

Synthesis Pathways :

- Similar compounds are synthesized via alkylation (e.g., n-BuLi-mediated reactions in ) or reductive amination. The target compound’s synthesis likely involves halogenated intermediates and crystallization from polar solvents like dimethylformamide (DMF), as seen in isostructural analogs ().

Preparation Methods

Synthesis via Grignard Reaction and Reductive Amination

One common approach involves the following sequence:

Step 1: Preparation of 4-Fluorophenyl Grignard Reagent

The 4-fluorophenyl bromide or iodide is treated with magnesium turnings in anhydrous ether to form the Grignard reagent.Step 2: Reaction with Ketone or Ester Intermediate

The Grignard reagent is reacted with a suitable ketone or ester that contains the 2,2-dimethylpropan-1-amine skeleton or its precursor to form a tertiary alcohol intermediate.Step 3: Conversion to Amine

The tertiary alcohol is converted to the amine via reductive amination using reagents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation in the presence of ammonia or an amine source.Step 4: Formation of Hydrochloride Salt

The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt, which is then purified by recrystallization.

Alternative Routes Using Alkylation

Another method involves:

Step 1: Synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanal

Starting from 4-fluorobenzyl derivatives, oxidation or formylation yields the aldehyde intermediate.Step 2: Reductive Amination with Ammonia or Primary Amines

The aldehyde is subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent like NaBH3CN.Step 3: Salt Formation and Purification

The resulting amine is converted to the hydrochloride salt as above.

Research Findings and Optimization

Several studies and patents have reported variations and optimizations in the preparation of this compound or its analogues:

| Parameter | Details |

|---|---|

| Reagents | 4-Fluorophenyl bromide/iodide, magnesium, ketones/esters, NaBH3CN, HCl |

| Solvents | Anhydrous ether, dichloromethane, ethanol, isopropanol |

| Reaction Conditions | Grignard formation under inert atmosphere, reductive amination at room temperature to 50°C |

| Yields | Typically range from 60% to 85% depending on purification and reaction optimization |

| Purity | >98% after recrystallization of hydrochloride salt |

| Side Products | Minimal, often related to incomplete reaction or over-reduction |

Example Synthetic Procedure (Literature-Based)

Preparation of 4-Fluorophenylmagnesium Bromide:

- Add magnesium turnings (1.2 eq) to dry ether under nitrogen.

- Slowly add 4-fluorobromobenzene (1 eq) with stirring and gentle reflux until Grignard formation is complete.

Addition to Ketone Intermediate:

- Cool the Grignard reagent to 0°C.

- Add a solution of 2,2-dimethylpropanal or corresponding ketone (1 eq) dropwise.

- Stir at room temperature for 2-4 hours.

-

- Add ammonium chloride and sodium cyanoborohydride to the reaction mixture.

- Stir at room temperature overnight.

-

- Quench the reaction with water, extract the organic layer.

- Evaporate solvent and dissolve residue in ethanol.

- Add hydrochloric acid to precipitate the hydrochloride salt.

- Filter and recrystallize from ethanol.

Analytical Data Supporting Preparation

| Analysis Type | Result |

|---|---|

| Melting Point | Typically 180–185°C for the hydrochloride salt |

| NMR (1H, 13C) | Consistent with the expected chemical shifts for aromatic and aliphatic protons/carbons |

| Mass Spectrometry | Molecular ion peak corresponding to C11H16FN (free base) |

| HPLC Purity | >98% after purification |

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Grignard + Reductive Amination | Formation of Grignard, addition to ketone, reductive amination, salt formation | High yield, well-established | Requires dry conditions, sensitive reagents |

| Alkylation + Reductive Amination | Aldehyde formation, reductive amination, salt formation | Simpler reagents, milder conditions | Potential for lower yields, side reactions |

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride to improve yield and purity?

Methodological Answer:

- Use statistical experimental design (e.g., factorial design) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. This minimizes trial-and-error approaches and maximizes yield .

- Implement purification techniques like recrystallization or column chromatography. Monitor purity via HPLC or NMR, focusing on eliminating byproducts such as unreacted fluorophenyl intermediates .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the fluorophenyl group (e.g., aromatic proton splitting at ~7.0 ppm) and dimethylpropan-1-amine backbone (e.g., methyl singlet at ~1.2 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen bonding patterns, as demonstrated for structurally similar fluorophenyl derivatives .

Q. How can researchers assess the compound's stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via mass spectrometry and compare degradation products to synthetic intermediates .

Advanced Research Questions

Q. What computational strategies can predict the compound's interactions with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer:

- Use density functional theory (DFT) to model electronic properties (e.g., fluorine's electron-withdrawing effects) and docking simulations (e.g., AutoDock Vina) to predict binding affinities. Validate predictions with in vitro receptor assays .

- Apply molecular dynamics (MD) simulations to study conformational flexibility in aqueous environments, which informs pharmacokinetic behavior .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Perform dose-response studies to identify discrepancies in bioavailability or metabolic stability. Use LC-MS to quantify plasma concentrations and correlate with observed effects .

- Apply comparative metabolomics to detect species-specific metabolism (e.g., cytochrome P450 differences between rodents and humans) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Use continuous-flow reactors to enhance mixing and heat transfer, reducing racemization risks. Monitor enantiomeric excess via chiral HPLC at multiple stages .

- Optimize catalyst immobilization (e.g., chiral ligands on silica supports) to improve recyclability and reduce costs .

Q. How can researchers investigate the compound's enantiomer-specific effects on neuronal activity?

Methodological Answer:

- Synthesize enantiomers via asymmetric catalysis (e.g., using BINAP ligands) and validate purity with polarimetry .

- Employ patch-clamp electrophysiology to compare ion channel modulation by each enantiomer in primary neuronal cultures .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

Q. How can researchers validate the compound's mechanism of action when conflicting biochemical assay results arise?

Methodological Answer:

- Use orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for competitive inhibition) to cross-validate results .

- Perform knockdown/knockout studies (e.g., CRISPR-Cas9) to confirm target specificity in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.